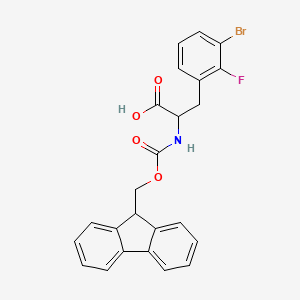

3-(3-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-Fmoc-3-Brom-2-Fluor-D-Phenylalanin umfasst in der Regel mehrere Schritte. Das Ausgangsmaterial ist oft 3-Brom-2-Fluoranilin, das eine Reihe von Reaktionen durchläuft, darunter Schutz, Bromierung und Kupplung mit Fmoc-geschützten Aminosäuren. Die Reaktionsbedingungen umfassen in der Regel die Verwendung von organischen Lösungsmitteln, Katalysatoren und spezifischen Temperatursteuerungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von N-Fmoc-3-Brom-2-Fluor-D-Phenylalanin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Kosteneffizienz und Effizienz optimiert und umfasst oft automatisierte Systeme und strenge Qualitätskontrollmaßnahmen, um Konsistenz und hohe Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen: N-Fmoc-3-Brom-2-Fluor-D-Phenylalanin kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile substituiert werden.

Oxidation und Reduktion: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen und ihre funktionellen Gruppen verändern.

Kupplungsreaktionen: Es wird aufgrund der Fmoc-Schutzgruppe häufig in Peptidkupplungsreaktionen verwendet.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Reagenzien wie Natriumazid oder Thiole in polaren aprotischen Lösungsmitteln.

Oxidation und Reduktion: Reagenzien wie Wasserstoffperoxid für die Oxidation und Natriumborhydrid für die Reduktion.

Kupplungsreaktionen: Reagenzien wie Carbodiimide (z. B. DCC) und Basen (z. B. DIPEA) in organischen Lösungsmitteln.

Hauptprodukte: Die gebildeten Hauptprodukte hängen von der Art der Reaktion ab. Beispielsweise führen Substitutionsreaktionen zu verschiedenen substituierten Phenylalaninderivaten, während Kupplungsreaktionen Peptide erzeugen.

Wissenschaftliche Forschungsanwendungen

Chemie: N-Fmoc-3-Brom-2-Fluor-D-Phenylalanin wird häufig bei der Synthese von Peptiden und Proteinen verwendet.

Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um modifizierte Peptide zu erzeugen, die als Enzyminhibitoren oder Rezeptoragonisten/Antagonisten wirken können. Diese modifizierten Peptide helfen beim Verständnis biologischer Pfade und bei der Entwicklung neuer Therapeutika.

Medizin: N-Fmoc-3-Brom-2-Fluor-D-Phenylalaninderivate werden hinsichtlich ihres Potenzials in der Arzneimittelentwicklung untersucht. Sie werden bei der Entwicklung neuartiger Pharmazeutika eingesetzt, die verschiedene Krankheiten, einschließlich Krebs und Infektionskrankheiten, ins Visier nehmen.

Industrie: In der Industrie wird diese Verbindung zur Herstellung von Spezialpeptiden für Forschungs- und therapeutische Zwecke eingesetzt. Sie wird auch bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-Fmoc-3-Brom-2-Fluor-D-Phenylalanin beinhaltet seine Einarbeitung in Peptide und Proteine. Die Fmoc-Gruppe schützt die Aminogruppe während der Synthese und ermöglicht selektive Reaktionen an anderen Stellen. Einmal eingebaut, kann die Verbindung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität und Funktion verändern. Die Brom- und Fluoratome können die Bindungsaffinität und Spezifität für diese Zielstrukturen erhöhen.

Eigenschaften

Molekularformel |

C24H19BrFNO4 |

|---|---|

Molekulargewicht |

484.3 g/mol |

IUPAC-Name |

3-(3-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C24H19BrFNO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29) |

InChI-Schlüssel |

DVFUYONVXYLOHW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)Br)F)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-3-bromo-2-fluoro-D-phenylalanine typically involves multiple steps. The starting material is often 3-bromo-2-fluoroaniline, which undergoes a series of reactions including protection, bromination, and coupling with Fmoc-protected amino acids. The reaction conditions usually involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods: Industrial production of N-Fmoc-3-bromo-2-fluoro-D-phenylalanine follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems and stringent quality control measures to maintain consistency and high purity .

Analyse Chemischer Reaktionen

Types of Reactions: N-Fmoc-3-bromo-2-fluoro-D-phenylalanine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Coupling Reactions: It is commonly used in peptide coupling reactions due to the Fmoc protecting group.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or thiols in polar aprotic solvents.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Coupling Reactions: Reagents like carbodiimides (e.g., DCC) and bases (e.g., DIPEA) in organic solvents.

Major Products: The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted phenylalanine derivatives, while coupling reactions produce peptides .

Wissenschaftliche Forschungsanwendungen

Chemistry: N-Fmoc-3-bromo-2-fluoro-D-phenylalanine is widely used in the synthesis of peptides and proteins.

Biology: In biological research, this compound is used to create modified peptides that can act as enzyme inhibitors or receptor agonists/antagonists. These modified peptides help in understanding biological pathways and developing new therapeutic agents .

Medicine: N-Fmoc-3-bromo-2-fluoro-D-phenylalanine derivatives are explored for their potential in drug development. They are used in the design of novel pharmaceuticals targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialized peptides for research and therapeutic purposes. It is also employed in the development of new materials with specific properties .

Wirkmechanismus

The mechanism of action of N-Fmoc-3-bromo-2-fluoro-D-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. Once incorporated, the compound can interact with specific molecular targets, such as enzymes or receptors, altering their activity and function. The bromine and fluorine atoms can enhance binding affinity and specificity to these targets .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- N-Fmoc-3-Brom-D-Phenylalanin

- N-Fmoc-2-Fluor-D-Phenylalanin

- N-Fmoc-3-Chlor-2-Fluor-D-Phenylalanin

Vergleich: N-Fmoc-3-Brom-2-Fluor-D-Phenylalanin ist durch das Vorhandensein von sowohl Brom- als auch Fluoratomen einzigartig, die unterschiedliche elektronische und sterische Eigenschaften bieten. Im Vergleich zu N-Fmoc-3-Brom-D-Phenylalanin erhöht das zusätzliche Fluoratom seine Reaktivität und Bindungsaffinität. Ähnlich wie bei N-Fmoc-2-Fluor-D-Phenylalanin trägt das Bromatom zur Masse bei und bietet Potenzial für eine weitere Funktionalisierung .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.